

Application of Germanium Iodide in Perovskite Solar Cells: A Detailed Guide

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Compound of Interest

Compound Name: Germanium tetraiodide

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A Note on **Germanium Tetraiodide** (GeI_4): While this document addresses the application of germanium iodide in perovskite solar cells, it is important to note that the current body of scientific literature predominantly focuses on the use of Germanium(II) iodide (GeI_2). Extensive research on the specific use of Germanium(IV) iodide (GeI_4) as an additive or precursor in perovskite solar cells is limited. Therefore, the following application notes and protocols are based on the established research concerning GeI_2 .

Introduction: The Role of Germanium Iodide in Perovskite Photovoltaics

Germanium iodide has emerged as a key component in the development of lead-free and mixed-metal halide perovskite solar cells. Its primary applications lie in its use as a partial or complete substitute for lead and as a stabilizing additive in tin-based perovskite systems. The incorporation of germanium iodide aims to address the toxicity concerns associated with lead- and the instability of tin-based perovskite materials.

The addition of Germanium(II) iodide (GeI_2) to perovskite formulations has been shown to enhance photovoltaic performance and improve device stability. Key benefits observed in research include:

- **Stabilization of the Perovskite Phase:** Germanium ions can help stabilize the desired photoactive perovskite crystal structure, particularly in formamidinium-caesium based systems, by suppressing the formation of unwanted non-perovskite phases.

- **Defect Passivation:** The presence of germanium can reduce the density of trap states within the perovskite film, leading to decreased non-radiative recombination and improved charge carrier lifetimes.
- **Enhanced Film Morphology:** The addition of GeI_2 can influence the crystallization process, resulting in more uniform and pinhole-free perovskite films with larger grain sizes.
- **Improved Device Performance:** These beneficial effects on the perovskite material properties translate into higher power conversion efficiencies (PCE), open-circuit voltages (Voc), and short-circuit current densities (Jsc).

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells incorporating Germanium(II) iodide as reported in the literature.

Table 1: Performance of Mixed Sn-Ge Perovskite Solar Cells with Varying GeI_2 Concentration

GeI_2 Concentration (x in $\text{FA}_{0.75}\text{MA}_{0.25}\text{Sn}_{1-x}\text{Ge}_x\text{I}_3$)	Voc (V)	Jsc (mA/cm²)	Fill Factor (%)	PCE (%)
0	0.48	17.1	40.4	3.31
0.05	0.55	18.5	44.0	4.48
0.10	0.52	16.8	42.1	3.68
0.20	0.45	13.2	38.5	2.29

Data extracted from a study by Ito et al. on mixed Sn-Ge perovskites.[\[1\]](#)

Table 2: Performance Improvement of Mixed Sn-Ge Perovskite Solar Cells Over Time in Air

Time in Air	Voc (V)	Jsc (mA/cm ²)	Fill Factor (%)	PCE (%)
Initial	0.55	18.5	44.0	4.48
After 72 hours	0.61	21.3	53.2	6.90

Data for the FA_{0.75}MA_{0.25}Sn_{0.95}Ge_{0.05}I₃ device, highlighting the enhanced stability.[\[1\]](#)

Experimental Protocols

This section provides detailed experimental protocols for the fabrication of mixed tin-germanium perovskite solar cells using Germanium(II) iodide.

Preparation of Perovskite Precursor Solutions

Materials:

- Tin(II) iodide (SnI₂)
- Germanium(II) iodide (GeI₂)
- Formamidinium iodide (FAI)
- Methylammonium iodide (MAI)
- N,N-dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- PTFE syringe filters (0.20 μm)

Protocol for FA_{0.75}MA_{0.25}Sn_{1-x}Ge_xI₃ Precursor Solutions:[\[2\]](#)

- Prepare the Tin-based Precursor Solution (FA_{0.75}MA_{0.25}SnI₃):
 - In a nitrogen-filled glovebox, dissolve 596 mg of SnI₂, 25 mg of SnF₂ (as an additive to reduce Sn²⁺ oxidation), 206 mg of FAI, and 64 mg of MAI in a solvent mixture of 1773 μl of DMF and 227 μl of DMSO.

- Stir the solution at room temperature until all components are fully dissolved.
- Filter the solution using a 0.20 μm PTFE syringe filter.
- Prepare the Germanium-based Precursor Solution ($\text{FA}_{0.75}\text{MA}_{0.25}\text{GeI}_3$):
 - In a nitrogen-filled glovebox, dissolve 131 mg of GeI_2 , 52 mg of FAI, and 16 mg of MAI in 500 μl of DMF.
 - Stir the solution at room temperature until all components are fully dissolved.
 - Filter the solution using a 0.20 μm PTFE syringe filter.
- Prepare the Mixed Sn-Ge Perovskite Precursor Solutions:
 - Mix the $\text{FA}_{0.75}\text{MA}_{0.25}\text{SnI}_3$ and $\text{FA}_{0.75}\text{MA}_{0.25}\text{GeI}_3$ precursor solutions at the desired volume ratios (1-x to x) to achieve the target GeI_2 concentration. For example, for x=0.05, mix 95% of the tin-based solution with 5% of the germanium-based solution by volume.

Device Fabrication Protocol (Inverted Planar Structure)

Device Architecture: Glass/ITO/PEDOT:PSS/Perovskite/ PC_{61}BM /BCP/Ag

- Substrate Cleaning:
 - Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
 - Anneal the substrates at 150°C for 15 minutes in air.
- Perovskite Layer Deposition:

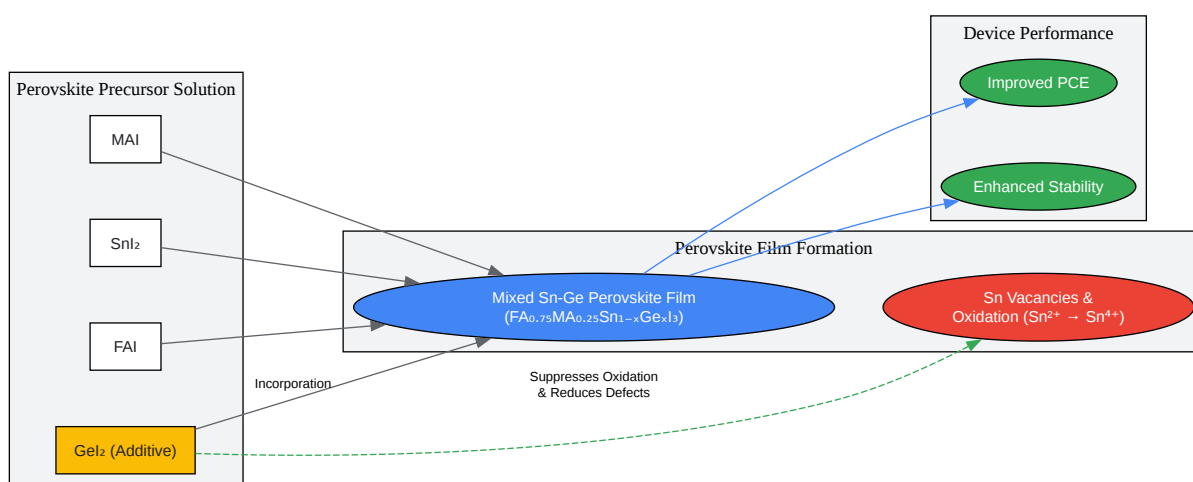
- Transfer the substrates into a nitrogen-filled glovebox.
- Spin-coat the prepared mixed Sn-Ge perovskite precursor solution onto the PEDOT:PSS layer at 4000 rpm for 30 seconds.
- During the spin-coating process, drop-cast an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 10 seconds before the end of the program.
- Anneal the perovskite film at 100°C for 10 minutes.
- Electron Transport Layer (ETL) Deposition:
 - Dissolve PC₆₁BM in chlorobenzene (20 mg/mL).
 - Spin-coat the PC₆₁BM solution onto the perovskite layer at 2000 rpm for 30 seconds.
- Buffer Layer Deposition:
 - Dissolve Bathocuproine (BCP) in isopropanol (0.5 mg/mL).
 - Spin-coat the BCP solution onto the PC₆₁BM layer at 4000 rpm for 30 seconds.
- Metal Electrode Deposition:
 - Deposit an 80-100 nm thick silver (Ag) electrode by thermal evaporation under high vacuum (<10⁻⁶ Torr) through a shadow mask to define the active area of the solar cell.

Mechanisms and Visualizations

Proposed Mechanism of Germanium Iodide in Stabilizing Perovskite Structure

The incorporation of Ge²⁺ into the Sn-based perovskite lattice is believed to enhance stability through several mechanisms. One proposed mechanism is the suppression of Sn²⁺ oxidation. Ge²⁺ has a lower tendency to oxidize to Ge⁴⁺ compared to the oxidation of Sn²⁺ to Sn⁴⁺. By partially substituting Sn²⁺ with Ge²⁺, the overall propensity for oxidation within the perovskite film is reduced, leading to improved material and device stability. Furthermore, the smaller ionic

radius of Ge^{2+} compared to Sn^{2+} can induce lattice strain, which can favorably alter the perovskite's tolerance factor and contribute to phase stability.

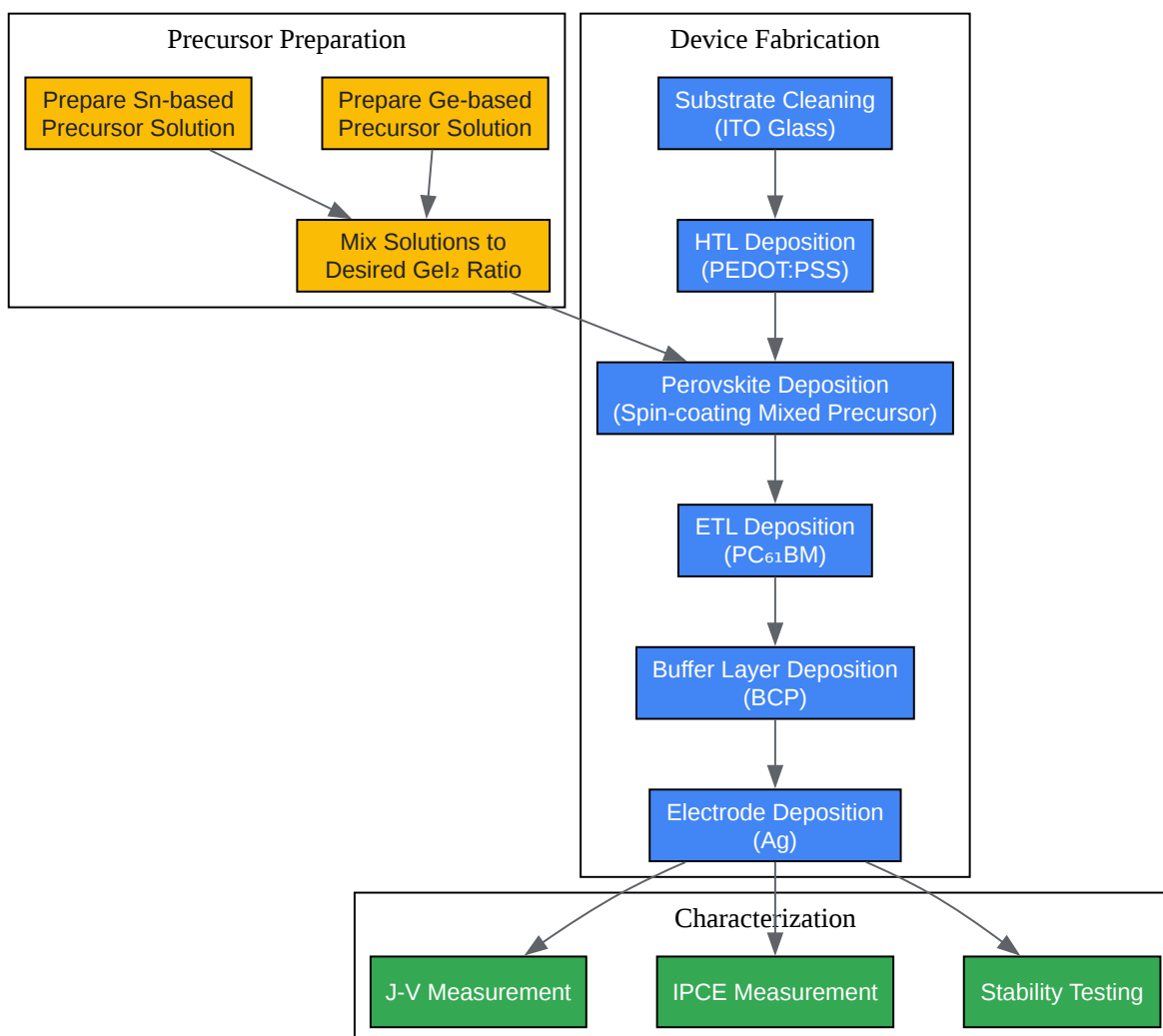


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Caption: Mechanism of GeI_2 in enhancing perovskite stability.

Experimental Workflow for GeI_2 -Doped Perovskite Solar Cell Fabrication

The following diagram illustrates the step-by-step process for fabricating perovskite solar cells with the incorporation of Germanium(II) iodide.



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Caption: Workflow for GeI₂-doped perovskite solar cell fabrication.

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